Cas no 1361606-16-7 (5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine)

5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine
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- インチ: 1S/C10H5Cl3N2O/c11-5-1-7(12)9(8(13)2-5)10-14-3-6(16)4-15-10/h1-4,16H
- InChIKey: AKWNJHMVQYRFBG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1N=CC(=CN=1)O)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 46
5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A039001115-500mg |
5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine |
1361606-16-7 | 98% | 500mg |
$1,153.76 | 2022-04-03 | |
Alichem | A039001115-1g |
5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine |
1361606-16-7 | 98% | 1g |
$2,064.74 | 2022-04-03 | |
Alichem | A039001115-250mg |
5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine |
1361606-16-7 | 98% | 250mg |
$865.92 | 2022-04-03 |
5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine 関連文献
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5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidineに関する追加情報
Research Briefing on 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine (CAS: 1361606-16-7): Recent Advances and Applications
The compound 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine (CAS: 1361606-16-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. Recent studies highlight its utility as a key intermediate in the synthesis of novel bioactive molecules, particularly in the context of antimicrobial and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of derivatives of 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine against multidrug-resistant bacterial strains. The researchers employed a combination of computational docking and in vitro assays to demonstrate that this compound exhibits strong binding affinity to bacterial DNA gyrase, a critical enzyme for bacterial replication. These findings suggest its potential as a scaffold for developing next-generation antibiotics, particularly in the face of rising antibiotic resistance.
In the realm of oncology, a preclinical study conducted by a team at the National Cancer Institute (2024) investigated the compound's role as an inhibitor of protein kinases involved in tumor progression. The study revealed that 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine derivatives selectively target aberrant kinase activity in certain cancer cell lines, leading to apoptosis and reduced tumor growth in murine models. This positions the compound as a promising candidate for further development in targeted cancer therapies.
From a synthetic chemistry perspective, advancements in the scalable production of 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine have been reported in Organic Process Research & Development (2023). The new methodology employs a greener catalytic system, reducing the reliance on hazardous reagents while improving yield and purity. This innovation addresses previous challenges in large-scale synthesis, making the compound more accessible for industrial and research applications.
Looking ahead, researchers are exploring the compound's potential in other therapeutic areas, including its modulatory effects on inflammatory pathways and possible applications in neurodegenerative diseases. However, further pharmacokinetic and toxicological studies are needed to fully assess its clinical translatability. The versatility of 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyrimidine, coupled with these recent breakthroughs, underscores its growing importance in medicinal chemistry and drug discovery pipelines.
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